molecular formula C16H18N4O5S B2490330 1-(4-Methoxy-3-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine CAS No. 433242-12-7

1-(4-Methoxy-3-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine

Cat. No.: B2490330
CAS No.: 433242-12-7
M. Wt: 378.4
InChI Key: MDALPVUFWAFHGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxy-3-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine (CAS 433242-12-7) is a synthetic sulfonamide-linked piperazine derivative with a molecular weight of 378.4 g/mol and the molecular formula C16H18N4O5S . This compound features a unique structure balancing electron-donating (methoxy) and electron-withdrawing (nitro) effects on the phenyl ring, conferring distinct electronic properties valuable for research . Primary research indicates promising biological activities. Studies have shown its potential as an anticancer agent, with demonstrated cytotoxic effects on specific cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) . Emerging evidence also suggests it may possess anti-inflammatory and antimicrobial properties, making it a versatile scaffold for pharmacological investigation and drug discovery . The compound is typically synthesized via a sulfonylation reaction between 4-pyridin-2-ylpiperazine and 4-methoxy-3-nitrobenzenesulfonyl chloride, followed by purification using techniques like column chromatography . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-methoxy-3-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5S/c1-25-15-6-5-13(12-14(15)20(21)22)26(23,24)19-10-8-18(9-11-19)16-4-2-3-7-17-16/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDALPVUFWAFHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401332262
Record name 1-(4-methoxy-3-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658350
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

433242-12-7
Record name 1-(4-methoxy-3-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(4-Methoxy-3-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with 4-pyridin-2-ylpiperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified using techniques such as column chromatography .

Chemical Reactions Analysis

1-(4-Methoxy-3-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research indicates that 1-(4-Methoxy-3-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine exhibits promising anticancer properties. Preliminary studies have shown its potential to inhibit tumor cell proliferation.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results are summarized in the table below:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These findings suggest that the compound may serve as a lead for developing new anticancer agents by targeting specific signaling pathways involved in cell growth and survival .

Anti-inflammatory Effects

The structural characteristics of this compound suggest potential anti-inflammatory properties. The sulfonamide group may play a crucial role in modulating inflammatory responses.

Antimicrobial Properties

Emerging evidence suggests that this compound may also possess antimicrobial activity. Derivatives of similar sulfonamide compounds have demonstrated efficacy against various bacterial strains.

Preliminary Findings

Initial tests indicate that this compound may inhibit the growth of specific bacteria, although comprehensive studies are necessary to confirm its spectrum of activity.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound can provide insights into optimizing its biological activity. Modifications to the piperazine and sulfonamide groups can lead to derivatives with enhanced potency and selectivity.

Research Directions

Future research should focus on synthesizing analogs and evaluating their biological activities to establish a clearer link between structure and function .

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Piperazine Derivatives

Substituent Variations on the Aromatic Ring
  • 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine () :

    • Key difference : Lacks the sulfonyl bridge and pyridin-2-yl group.
    • Impact : Reduced molecular weight (251.29 g/mol vs. ~400 g/mol for the target compound) and simplified structure may improve solubility but diminish binding affinity due to the absence of the pyridine ring’s coordination sites .
  • 1-(Naphthalene-2-sulfonyl)-4-(4-nitro-3-piperidin-1-yl-phenyl)piperazine (): Key difference: Replaces the methoxy group with a piperidinyl group and uses a naphthylsulfonyl linker.
Sulfonyl-Linked Piperazines
  • 1-(4-Chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine () :

    • Key difference : Chloro and nitro groups at different positions on the phenyl ring.
    • Impact : The ortho-nitro and para-chloro arrangement may alter electronic effects, increasing lipophilicity (ClogP ~3.5) compared to the target compound’s meta-nitro and para-methoxy groups (ClogP ~2.8) .
  • 1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine (): Key difference: Replaces sulfonyl with a benzoyl group and introduces a fluorobenzyl moiety.
Enzyme Inhibition
  • ML267 () : A piperazine-carbothioamide derivative with trifluoromethyl and chloro groups.

    • Activity : Potent inhibitor of bacterial phosphopantetheinyl transferase (IC₅₀ = 0.8 µM).
    • Comparison : The target compound’s nitro and methoxy groups may offer similar electron modulation but lack the thioamide’s metal-chelating capacity .
  • 4-(3-Nitrophenyl)thiazol-2-ylhydrazones (): Activity: Selective hMAO-B inhibitors (IC₅₀ = 1.2–4.5 µM) and antioxidants.
Pharmacokinetic Properties
  • 1-(2,4-Dimethoxy-3-methylbenzenesulfinyl)-4-(pyridin-2-yl)piperazine () :
    • Key feature : Sulfinyl group instead of sulfonyl.
    • Impact : Sulfinyl’s lower oxidation state may reduce metabolic clearance compared to the sulfonyl group, extending half-life .

Biological Activity

1-(4-Methoxy-3-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine is a synthetic organic compound that has garnered attention for its potential biological activities. The compound features a complex structure, including a methoxy group, a nitro group, a sulfonyl group, and a pyridinyl moiety attached to a piperazine ring. This unique arrangement suggests various interactions with biological targets, making it an interesting subject for pharmacological studies.

  • Molecular Formula : C16H18N4O5S
  • Molecular Weight : 378.4 g/mol
  • InChI Key : MDALPVUFWAFHGF-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide functional group is known for its role in enzyme inhibition, particularly in the context of antibacterial activity and enzyme modulation.

Antibacterial Activity

Studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing the piperazine and sulfonamide functionalities have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves inhibition of bacterial growth by interfering with metabolic pathways.

CompoundBacterial StrainActivity LevelReference
1-(4-Methoxy-3-nitrophenyl)sulfonyl derivativesSalmonella typhiModerate
1-(4-Methoxy-3-nitrophenyl)sulfonyl derivativesBacillus subtilisStrong

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. In particular, it shows promise as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's. Additionally, it has been studied for urease inhibition, which is relevant in managing urinary tract infections.

EnzymeInhibition TypeIC50 (µM)Reference
AcetylcholinesteraseInhibition2.14 - 6.28
UreaseInhibition1.13 - 6.28

Case Studies

In various studies, the synthesized derivatives of this compound have been subjected to rigorous testing. For example:

  • Antibacterial Screening : A study evaluated several derivatives against multiple bacterial strains, revealing that those containing the sulfonamide group exhibited enhanced antibacterial activity compared to standard drugs.
  • Enzyme Binding Studies : Docking studies indicated that the compound binds effectively to target enzymes like AChE and urease, suggesting potential therapeutic applications in neurology and urology.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for synthesizing 1-(4-Methoxy-3-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine?

The synthesis typically involves multi-step reactions starting with sulfonylation of a piperazine intermediate. Key steps include:

  • Sulfonylation : Reacting 4-pyridin-2-ylpiperazine with 4-methoxy-3-nitrobenzenesulfonyl chloride in aprotic solvents like dimethylformamide (DMF) or acetonitrile under nitrogen to optimize yield and purity .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from methanol/dichloromethane mixtures to isolate the product .
  • Yield Optimization : Monitoring reaction temperature (0–5°C for exothermic steps) and using anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Spectroscopic Analysis :
    • NMR : 1H^1H- and 13C^{13}C-NMR to verify the piperazine ring (δ 2.5–3.5 ppm for CH2_2 groups), sulfonyl group (δ 7.5–8.5 ppm for aromatic protons), and pyridinyl moiety (δ 8.0–9.0 ppm) .
    • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ with <5 ppm mass error .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, as demonstrated in related piperazine-sulfonyl structures .

Q. What are the solubility and stability profiles under different experimental conditions?

  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in dichloromethane or methanol. Poor aqueous solubility (≤0.1 mg/mL at pH 7.4) due to the hydrophobic nitrophenyl and pyridinyl groups .
  • Stability : Stable in dry, dark conditions at −20°C for long-term storage. Degrades in acidic/basic media (pH <3 or >10) via hydrolysis of the sulfonamide bond .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding its biological activity across studies?

Contradictions in activity (e.g., antimicrobial vs. CNS effects) may arise from:

  • Assay Variability : Differences in cell lines (e.g., Gram-negative vs. Gram-positive bacteria) or enzyme isoforms (e.g., PDE4B vs. PDE4D) .
  • Purity Issues : Trace solvents (e.g., DMF) or unreacted intermediates can interfere with bioassays. Validate purity via HPLC (>95%) and DSC (sharp melting point) .
  • Metabolite Interference : Test stability in assay media (e.g., plasma esterases) using LC-MS to rule out metabolite-driven activity .

Q. What is the compound’s interaction mechanism with molecular targets like kinases or GPCRs?

  • Kinase Inhibition : The pyridinylpiperazine moiety mimics ATP-binding motifs in kinases (e.g., p38 MAPK). Docking studies suggest hydrogen bonding with hinge regions (e.g., Met109 in p38α) .
  • GPCR Modulation : The sulfonyl group enhances lipophilicity, facilitating membrane penetration. Radioligand binding assays (e.g., 3H^3H-spiperone for dopamine D2 receptors) show competitive inhibition with Ki_i values <100 nM .

Q. How do structural modifications (e.g., sulfonyl vs. carbonyl groups) affect its structure-activity relationships (SAR)?

  • Sulfonyl Replacement : Replacing the sulfonyl group with carbonyl reduces receptor affinity (e.g., 10-fold decrease in D2 receptor binding), likely due to reduced electron-withdrawing effects .
  • Nitrophenyl Substitution : Introducing electron-donating groups (e.g., methoxy) at the 4-position enhances metabolic stability but may reduce antimicrobial potency by altering redox potential .

Methodological Considerations

Q. How to design dose-response experiments for in vivo toxicity studies?

  • Dose Range : Start with 0.1–50 mg/kg (oral or IP) based on IC50_{50} values from in vitro assays (e.g., 1–10 µM).
  • Endpoint Metrics : Monitor weight loss, organ histopathology (liver/kidney), and serum biomarkers (ALT, creatinine) .
  • PK/PD Modeling : Use non-compartmental analysis (NanoString) to correlate plasma concentrations with efficacy/toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.